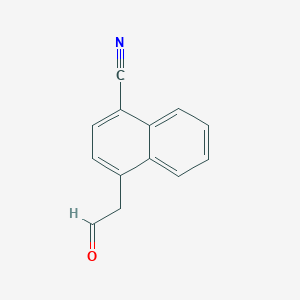
4-(2-Oxoethyl)-1-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxoethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and an oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoethyl)-1-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbonitrile with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxoethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Use
One of the primary applications of 4-(2-Oxoethyl)-1-naphthonitrile is as an intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of functionalized naphthalene derivatives, which are important in producing dyes and pigments.
Mechanistic Insights
The oxo and nitrile groups in this compound can engage in hydrogen bonding and other interactions with enzymes and receptors. This property is crucial for its role in synthesizing compounds that exhibit biological activity.
Biological Applications
The compound has potential applications in biological research , particularly in studying enzyme interactions and metabolic pathways. Its unique structure may allow it to act as a modulator or inhibitor of specific biological targets, making it a candidate for drug development.
Case Studies
- Cancer Research : this compound has been investigated for its potential use in treating various cancers, including pancreatic cancer and non-small cell lung cancer. Its ability to influence specific molecular targets could lead to the development of novel therapeutic agents .
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease progression, suggesting that this compound might exhibit similar properties .
Industrial Applications
In addition to its research applications, this compound is utilized in the industrial sector . Its derivatives are employed in the manufacture of various chemicals, including:
- Dyes and Pigments : The compound's naphthalene structure is advantageous for creating vibrant colors used in textiles and coatings.
- Pharmaceuticals : Due to its potential biological activities, it may serve as a precursor for developing pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 4-(2-Oxoethyl)-1-naphthonitrile exerts its effects involves interactions with specific molecular targets. The oxo and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-Hydroxyethyl)naphthalene-1-carbonitrile: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
Uniqueness
4-(2-Oxoethyl)-1-naphthonitrile is unique due to the presence of both oxo and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H9NO |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
4-(2-oxoethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,8H,7H2 |
Clé InChI |
GXNHPZKHFKNEBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC=C(C2=C1)CC=O)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













